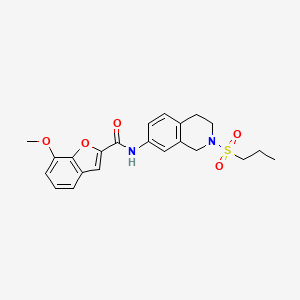

7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-3-11-30(26,27)24-10-9-15-7-8-18(12-17(15)14-24)23-22(25)20-13-16-5-4-6-19(28-2)21(16)29-20/h4-8,12-13H,3,9-11,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMNYKQLUQIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it with analogs sharing key pharmacophoric elements, such as benzofuran scaffolds, sulfonyl-substituted heterocycles, or carboxamide linkages. Below is a detailed comparison based on available evidence:

Structural Analogues from the 7-Methoxy-Benzofuran-2-Carboxamide Series ()

A series of 7-methoxy-benzofuran-2-carboxamides (1a–r) was synthesized by varying the aniline substituents. The target compound differs from others in this series due to its tetrahydroisoquinoline-sulfonyl substituent. Key distinctions include:

- Substituent Effects: Most derivatives in this series feature simple aromatic or aliphatic amines (e.g., 4-chlorophenyl, methylcyclohexyl). The incorporation of a sulfonyl group on the tetrahydroisoquinoline ring in the target compound likely enhances solubility and bioavailability compared to non-sulfonylated analogs .

- Derivatives with bulky or polar substituents (e.g., sulfonamides) showed improved antioxidant capacity, suggesting the propylsulfonyl group may confer similar advantages .

Sulfonyl-Substituted Isoquinoline Derivatives ()

The compound 7-(methylsulfonyl)isoquinolin-1(2H)-one shares a sulfonyl-modified isoquinoline core but lacks the benzofuran-carboxamide moiety. Critical differences include:

- Sulfonyl Group Impact : The propylsulfonyl group in the target compound may increase lipophilicity relative to the methylsulfonyl analog, influencing membrane permeability and metabolic stability .

Carboxamide-Linked Heterocycles ()

Compounds like 7-(benzyloxy)-N,2-dimethylimidazo[1,2-a]pyridine-3-carboxamide highlight the role of carboxamide linkers in modulating bioactivity. However, the target compound’s benzofuran-tetrahydroisoquinoline architecture may offer unique steric and electronic properties, favoring interactions with neurological targets over imidazopyridine-based analogs .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

While the target compound’s structural features suggest advantages in neuroprotection and drug-like properties, direct comparative pharmacological data remain sparse. The propylsulfonyl group and tetrahydroisoquinoline saturation are hypothesized to synergize with the benzofuran core for target engagement, but further studies are needed to validate these effects against analogs.

Rigorous head-to-head evaluations of potency, selectivity, and pharmacokinetics across this chemical space are recommended for future work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.